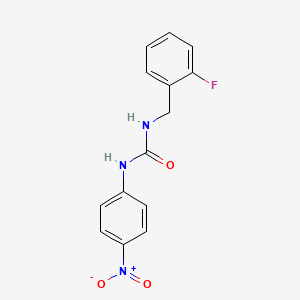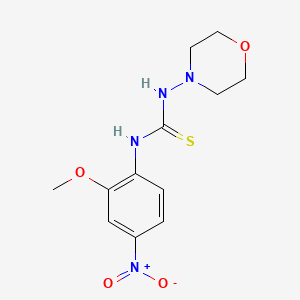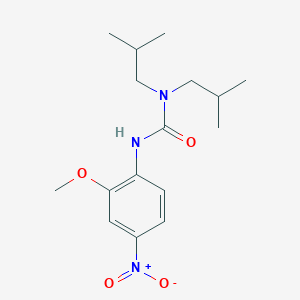
N-(2-fluorobenzyl)-N'-(4-nitrophenyl)urea
Overview
Description
N-(2-fluorobenzyl)-N'-(4-nitrophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its numerous potential applications. This compound is a member of the urea family and is commonly referred to as FNU. In
Mechanism of Action
The mechanism of action of FNU involves the inhibition of enzymes by binding to their active sites. FNU binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, FNU inhibits the activity of urease by binding to the nickel ion in its active site. The inhibition of acetylcholinesterase by FNU involves the formation of a covalent bond between FNU and the serine residue in the active site of the enzyme.
Biochemical and Physiological Effects
FNU has been shown to exhibit several biochemical and physiological effects. Inhibition of carbonic anhydrase by FNU leads to a decrease in the production of bicarbonate ions, which can have therapeutic effects in the treatment of glaucoma and epilepsy. The inhibition of urease by FNU can lead to the prevention of urea hydrolysis, which is a significant source of ammonia in the body. The inhibition of acetylcholinesterase by FNU can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have therapeutic effects in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
FNU has several advantages for lab experiments, including its high yield, ease of synthesis, and potent inhibitory activity against several enzymes. However, FNU has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of FNU. One area of research is the development of new drugs based on FNU's inhibitory activity against enzymes. Another area of research is the study of FNU's potential toxicity and safety in vivo. Additionally, the study of FNU's interactions with other compounds and its effects on various physiological processes can lead to a better understanding of its potential applications.
Scientific Research Applications
FNU has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of FNU is in the development of new drugs. FNU has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and bacterial infections.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c15-13-4-2-1-3-10(13)9-16-14(19)17-11-5-7-12(8-6-11)18(20)21/h1-8H,9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDOXMXUYSOCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119655.png)
![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4119671.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4119686.png)

![4-chloro-N-{[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4119707.png)
![4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4119708.png)


![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B4119733.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B4119742.png)
![3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119748.png)
